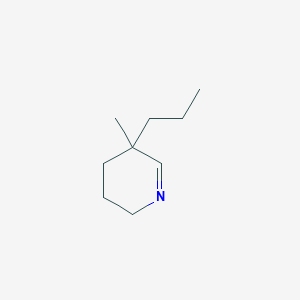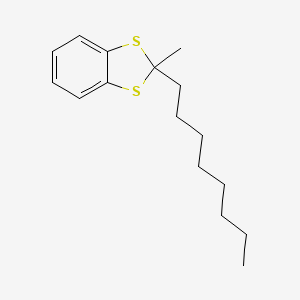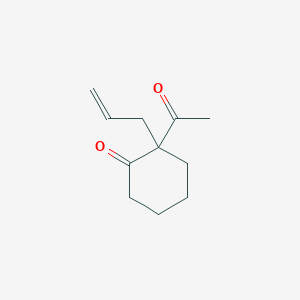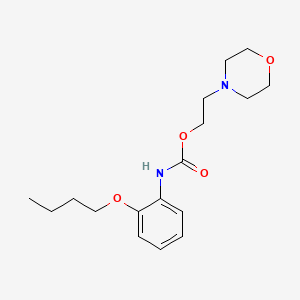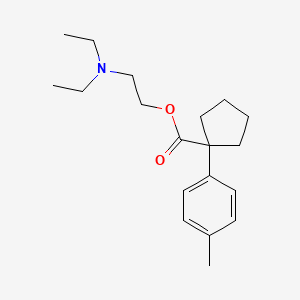
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by a cyclopentane ring attached to a carboxylic acid group, a p-tolyl group, and a 2-(diethylamino)ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with 2-(diethylamino)ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is often subjected to rigorous quality control measures to confirm its purity and chemical composition.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(dimethylamino)ethyl ester
- Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)propyl ester
- Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)butyl ester
Uniqueness
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The presence of the p-tolyl group also contributes to its unique steric and electronic characteristics, making it valuable in various research applications.
Propriétés
Numéro CAS |
69352-96-1 |
|---|---|
Formule moléculaire |
C19H29NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 1-(4-methylphenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-4-20(5-2)14-15-22-18(21)19(12-6-7-13-19)17-10-8-16(3)9-11-17/h8-11H,4-7,12-15H2,1-3H3 |
Clé InChI |
YVJQIYBGYUXISU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)

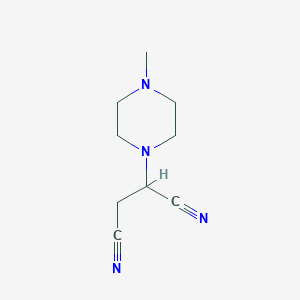
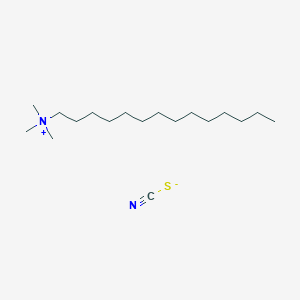

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
